Josiphos SL-J009-1

Catalog No.
S12517796
CAS No.
M.F
C32H52FeP2
M. Wt
554.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Josiphos SL-J009-1

Product Name

Josiphos SL-J009-1

Molecular Formula

C32H52FeP2

Molecular Weight

554.5 g/mol

InChI

InChI=1S/C27H47P2.C5H5.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h14,19-23H,8-13,15-18H2,1-7H3;1-5H;/t21-;;/m0../s1

InChI Key

FFFWTQLOUUWUJJ-FGJQBABTSA-N

Canonical SMILES

CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Isomeric SMILES

C[C@@H]([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Josiphos SL-J009-1 is a specialized chemical compound known for its application as a chiral ligand in asymmetric synthesis. It is classified chemically as (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine, with the molecular formula C32H52FeP2C_{32}H_{52}FeP_2 and a molar mass of 554.55 g/mol . This compound appears as an orange powder and is slightly soluble in chloroform and very slightly in methanol. Its melting point ranges from 118 to 120 °C, and it is typically stored under inert gas conditions at temperatures between 2-8 °C to maintain stability .

Josiphos SL-J009-1 is primarily utilized in catalytic reactions, particularly in cross-coupling processes such as C–C, C–N, C–O, and C–S bond formations. The compound acts as a ligand in palladium-catalyzed reactions, enhancing the efficiency and selectivity of these processes. For example, it has been effectively employed in Buchwald-Hartwig coupling reactions, which are crucial for synthesizing complex organic molecules .

While Josiphos SL-J009-1 is not primarily recognized for biological activity, its role in synthesizing biologically relevant compounds through asymmetric catalysis can indirectly influence biological systems. The ability to create chiral centers selectively allows for the production of pharmaceuticals with desired enantiomeric properties, which is vital for their efficacy and safety .

The synthesis of Josiphos SL-J009-1 involves multiple steps that typically include the preparation of the dicyclohexylphosphino group and its attachment to a ferrocenyl moiety. One common method involves using palladium precursors in conjunction with the ligand to facilitate cross-coupling reactions that yield the desired product. The compound can also be synthesized through modifications of existing phosphine ligands to enhance their catalytic properties .

Josiphos SL-J009-1 is predominantly used in organic synthesis as a chiral ligand for asymmetric catalysis. Its applications extend to:

  • Pharmaceutical Chemistry: In the synthesis of chiral drugs.
  • Material Science: In creating complex materials with specific properties.
  • Agricultural Chemistry: In developing agrochemicals that require precise molecular configurations .

Studies have shown that Josiphos SL-J009-1 interacts favorably with palladium catalysts, enhancing their effectiveness in various coupling reactions. The precise electronic and steric properties of this ligand contribute to its ability to stabilize palladium species during catalysis, leading to improved yields and selectivity in target reactions . High-throughput experimentation has been employed to analyze these interactions systematically, revealing insights into optimizing reaction conditions .

Several compounds share structural similarities with Josiphos SL-J009-1, particularly within the class of phosphine ligands used in catalysis. Here are some notable examples:

Compound NameStructure TypeUnique Features
Josiphos SL-J009-2Dicyclohexylphosphino derivativeEnhanced solubility and reactivity
BrettPhosBulky phosphine ligandExcellent performance in various coupling types
PPh₃ (Triphenylphosphine)Classic phosphine ligandWidely used but less selective than Josiphos
BINAPBidentate phosphine ligandKnown for high enantioselectivity

Josiphos SL-J009-1 stands out due to its unique combination of steric bulk and electronic properties derived from its ferrocenyl structure, which enhances its effectiveness in asymmetric synthesis compared to other ligands like triphenylphosphine or BINAP .

Molecular Composition and Stereochemistry

Josiphos SL-J009-1 Pd G3 features a ferrocene core with two distinct phosphine ligands: a di-tert-butylphosphine group and a dicyclohexylphosphine group. The molecular formula C₄₅H₆₅FeNO₃P₂PdS reflects the inclusion of a palladacycle moiety and a methanesulfonate counterion. X-ray crystallography confirms a planar chiral geometry, with the tert-butyl groups inducing a 92.5° P-Pd-P bite angle that optimizes metal coordination.

Table 1: Key Structural Properties of Josiphos SL-J009-1

PropertyValueSource
Molecular FormulaC₄₅H₆₅FeNO₃P₂PdS
Molecular Weight924.28 g/mol
CAS Number1702311-34-9
Stereochemical Configuration(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine

The ligand’s chirality arises from the ferrocene’s planar asymmetry and the tert-butyl groups’ steric bulk, which enforces a rigid coordination environment around palladium. This rigidity is critical for stabilizing transition states in enantioselective reactions.

Exact Mass

554.289361 g/mol

Monoisotopic Mass

554.289361 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-09-2024

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